1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether

説明

The compound 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is a fluorinated ether that has been developed as an alternative to ozone-depleting chlorofluorocarbons (CFCs). This compound is part of a class of chemicals that are being studied for their potential to replace harmful CFCs due to their zero ozone depletion potential and low global warming potential .

Synthesis Analysis

A novel vapor-phase catalytic synthetic approach has been developed for the industrial production of 1,1,1,3,3,3-hexafluoroisopropyl methylether (HFE-356mmz), which is closely related to the compound . This process involves the methylation of 1,1,1,3,3,3-hexafluoroisopropanol using metal fluorides as catalysts. Among the metal fluorides tested, MgF2 showed the highest activity. The method is solvent-free, which reduces pollution, and the catalysts are recyclable, making this a more environmentally friendly option for mass production .

Molecular Structure Analysis

While the specific molecular structure analysis of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is not detailed in the provided papers, the related compounds mentioned, such as HFE-356mmz, are fluorinated ethers with similar structural characteristics. These compounds typically consist of a fluorinated carbon chain attached to an ether group, which significantly influences their physical and chemical properties .

Chemical Reactions Analysis

The metabolism of 1,1,2,3,3,3-Hexafluoropropyl methyl ether, a compound similar to the one of interest, has been studied in both rat and human liver microsomes, as well as in rats in vivo. The metabolism involves the cytochrome P450 2E1 enzyme, which converts the compound into inorganic fluoride and formaldehyde in a 2:1 ratio. Additionally, 2,3,3,3-Tetrafluoropropionic acid was identified as a metabolite. The rate of fluoride formation from this compound correlates with the amount of cytochrome P450 2E1 present, and inhibitors of this enzyme can significantly reduce fluoride production .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether are not explicitly discussed in the provided papers. However, the related compound sevoflurane, which is a fluoromethyl ether, has been found to act as a selective fluoride donor in halogen-exchange reactions. This suggests that the compound may also participate in similar chemical reactions due to its fluorinated nature, which can be useful in synthetic chemistry applications .

科学的研究の応用

-

Organic Synthesis

- 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether, also known as HFP-DFME, is widely used as a solvent in organic synthesis . Its non-flammability and non-toxic nature make it a safe choice for various laboratory experiments .

- The exact mechanism of action remains somewhat elusive, but it is postulated to exhibit strong Lewis acid characteristics, allowing it to form complexes through reactions with other compounds . These complexes are believed to be the source of the unique properties exhibited by 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether .

- This compound is also suggested to possess proficient nucleophilic behavior, enabling it to react with other compounds and give rise to novel compounds through such interactions .

-

Synthesis of Organofluorine Compounds

-

Pharmaceuticals

-

Electrolyte Systems

-

Fluorinated Ether Solvents

-

Glycol Ether Solvents

-

High-Polarity Electrolyte Systems

-

Fluorinated Ether Solvents

-

Glycol Ether Solvents

-

Synthesis of Organofluorine Compounds

-

Pharmaceuticals

-

Organic Synthesis

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, washing hands thoroughly after handling, and seeking medical advice if skin or eye irritation persists .

特性

IUPAC Name |

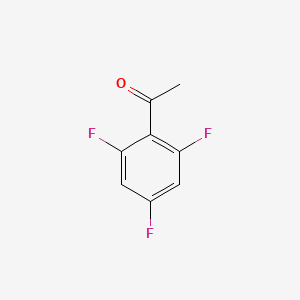

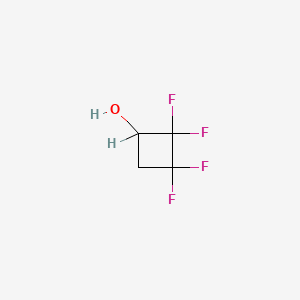

1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYVSOUOYKCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)Cl)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381157 | |

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether | |

CAS RN |

56860-86-7 | |

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56860-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)